Home > Products > Screening Compounds P113890 > N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide
N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide -

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide

Catalog Number: EVT-4214330
CAS Number:
Molecular Formula: C26H23N5O5
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib Mesylate

Compound Description: Osimertinib mesylate is an antineoplastic agent used to treat non-small cell lung cancer. It functions as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, specifically targeting mutations resistant to earlier-generation EGFR inhibitors [].

Relevance: While Osimertinib mesylate shares no direct structural similarity with the target compound, both belong to the broader class of benzamide derivatives, highlighting a potential area of medicinal chemistry interest [].

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide and its Phenoxy Derivatives

Compound Description: This compound, along with five of its novel phenoxy derivatives (7a-7e), were synthesized and evaluated for their in vitro antiproliferative activity against HepG2, PANC-1, and Caco-2 cancer cell lines [].

Relevance: This series, particularly derivative 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] [, , ] thiadiazol-2-yl}-acetamide), shares the methoxyphenyl moiety with the target compound, N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-4-nitrobenzamide. The presence of this shared group suggests potential similarities in their physicochemical properties and biological activities [].

4-(Substituted ethanoyl)amino-3-mercapto-5-(4-methoxy)phenyl-1,2,4-triazoles

Compound Description: A series of 4-(substituted ethanoyl)amino-3-mercapto-5-(4-methoxy)phenyl-1,2,4-triazoles (6a-o) were synthesized and evaluated for their anti-inflammatory and antinociceptive activities. Notably, compounds 6f, 6i, and 6k, featuring heterocyclic substitutions at the C-2 position of the acetamido group, showed promising results, with 6k exhibiting comparable anti-inflammatory activity to indomethacin [].

Relevance: Similar to the previous compound, this series also incorporates the methoxyphenyl group present in N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-4-nitrobenzamide, suggesting potential shared properties and activities [].

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a hydroxyl-sulfonamide analogue designed as a novel NLRP3 inflammasome inhibitor. It demonstrated dose-dependent inhibition of IL-1β release in vitro and in vivo, highlighting its potential for treating neurological disorders like multiple sclerosis [].

Relevance: Both JC-171 and the target compound, N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-4-nitrobenzamide, belong to the benzamide class of compounds. This shared scaffold suggests potential similarities in their binding modes and interactions with biological targets, despite their different pharmacological activities [].

Properties

Product Name

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide

IUPAC Name

N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]-4-nitrobenzamide

Molecular Formula

C26H23N5O5

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C26H23N5O5/c1-35-26-21-5-3-2-4-20(21)24(28-29-26)18-8-11-23(30-12-14-36-15-13-30)22(16-18)27-25(32)17-6-9-19(10-7-17)31(33)34/h2-11,16H,12-15H2,1H3,(H,27,32)

InChI Key

SPNSSLLYZUAGNL-UHFFFAOYSA-N

SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.